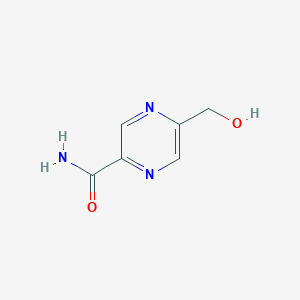

5-(Hydroxymethyl)pyrazinecarboxamid

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of 5-(Hydroxymethyl)pyrazinecarboxamide is the bacterium Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound is highly specific and is active only against Mycobacterium tuberculosis .

Mode of Action

5-(Hydroxymethyl)pyrazinecarboxamide diffuses into active Mycobacterium tuberculosis that express pyrazinamidase enzyme. This enzyme converts 5-(Hydroxymethyl)pyrazinecarboxamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate .

Pharmacokinetics

It is known that the compound is bioavailable and is metabolized in the liver . The elimination half-life is approximately 9 to 10 hours, and the compound is excreted through the kidneys .

Result of Action

The action of 5-(Hydroxymethyl)pyrazinecarboxamide results in the inhibition of growth and replication of Mycobacterium tuberculosis . This is due to the disruption of fatty acid synthesis, which is essential for the bacterium’s survival and proliferation .

Action Environment

The action of 5-(Hydroxymethyl)pyrazinecarboxamide is influenced by the pH of the environment. The compound is active only at a slightly acidic pH

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-(Hydroxymethyl)pyrazinecarboxamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include its cost and the need for specialized equipment and expertise to synthesize it.

Zukünftige Richtungen

There are several future directions for the study of 5-(Hydroxymethyl)pyrazinecarboxamide. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use as a catalyst in organic chemistry reactions. Additionally, further studies may be conducted to investigate its potential use in the treatment of cancer and bacterial infections.

Conclusion:

In conclusion, 5-(Hydroxymethyl)pyrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields including anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as its potential use in the treatment of neurological disorders and as a catalyst in organic chemistry reactions make it a promising compound for further study.

Wissenschaftliche Forschungsanwendungen

Chemie: Synthese von Biomolekülen

5-(Hydroxymethyl)pyrazinecarboxamid dient als Baustein bei der Synthese komplexer Biomoleküle. Seine Struktur ermöglicht die Einführung zusätzlicher funktioneller Gruppen, was es zu einem vielseitigen Vorläufer in der organischen Synthese macht .

Biologie: Molekulare Sonden

In der biologischen Forschung wird diese Verbindung zur Herstellung von molekularen Sonden verwendet. Diese Sonden können an spezifische biologische Ziele binden und so bei der Untersuchung zellulärer Prozesse und der Identifizierung von Biomarkern für Krankheiten helfen.

Medizin: Medikamentenentwicklung

Die Derivate der Verbindung werden auf ihre potenziellen therapeutischen Eigenschaften untersucht. Sie kann modifiziert werden, um Analoga zu produzieren, die als Inhibitoren oder Aktivatoren biologischer Pfade wirken können und zur Entwicklung neuer Medikamente beitragen .

Umweltwissenschaften: Schadstofferkennung

Forscher untersuchen die Verwendung von this compound beim Nachweis von Umweltverschmutzung. Seine chemische Reaktivität könnte genutzt werden, um Sensoren zu entwickeln, die schädliche Substanzen in Wasser oder Boden erkennen .

Materialwissenschaften: Polymersynthese

Diese Verbindung ist auch in der Materialwissenschaft von Bedeutung, wo sie in Polymere eingearbeitet werden kann, um deren Eigenschaften, wie z. B. thermische Stabilität oder Abbaubarkeit, zu verbessern. Sie könnte zur Entwicklung neuer Materialien mit spezifischen Eigenschaften für industrielle Anwendungen führen .

Pharmazeutika: Wirkstoffe (APIs)

In der pharmazeutischen Industrie ist this compound ein Kandidat für die Synthese von APIs aufgrund seiner reaktiven funktionellen Gruppen, die verschiedene chemische Transformationen eingehen können, um Medikamente zu produzieren .

Landwirtschaft: Pflanzenschutzmittel

Der landwirtschaftliche Sektor könnte von Derivaten dieser Verbindung als Pflanzenschutzmittel profitieren. Seine chemische Struktur könnte so angepasst werden, dass Verbindungen entstehen, die Pflanzen vor Schädlingen oder Krankheiten schützen .

Lebensmittelindustrie: Geschmacksverstärker

Schließlich könnte diese Verbindung in der Lebensmittelindustrie zur Synthese von Geschmacksverstärkern verwendet werden. Ihre Derivate könnten Geschmäcker nachahmen oder verstärken und so das Geschmacksprofil von Lebensmitteln verbessern, ohne dass natürliche Extrakte erforderlich sind .

Biochemische Analyse

Biochemical Properties

5-(Hydroxymethyl)pyrazinecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes that are involved in oxidation-reduction reactions. For instance, it has been observed to interact with alcohol oxidase, which catalyzes the oxidation of alcohols to aldehydes. This interaction is crucial for the conversion of 5-(Hydroxymethyl)pyrazinecarboxamide to its corresponding aldehyde form, which can further participate in other biochemical pathways .

Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can interact with laccase, a multicopper oxidase enzyme that catalyzes the oxidation of phenolic and non-phenolic substrates. This interaction is important for the biotransformation of 5-(Hydroxymethyl)pyrazinecarboxamide in various biochemical processes . The nature of these interactions involves the formation of enzyme-substrate complexes, which facilitate the catalytic activity of the enzymes and the subsequent biochemical reactions.

Cellular Effects

The effects of 5-(Hydroxymethyl)pyrazinecarboxamide on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-(Hydroxymethyl)pyrazinecarboxamide can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell growth, differentiation, and apoptosis .

Furthermore, 5-(Hydroxymethyl)pyrazinecarboxamide has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response . Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 5-(Hydroxymethyl)pyrazinecarboxamide involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the binding of 5-(Hydroxymethyl)pyrazinecarboxamide to specific enzymes, such as alcohol oxidase and laccase, which leads to the formation of enzyme-substrate complexes and subsequent catalytic reactions .

Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can inhibit or activate enzymes involved in various biochemical pathways. For example, it has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting lipid metabolism . Moreover, 5-(Hydroxymethyl)pyrazinecarboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(Hydroxymethyl)pyrazinecarboxamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 5-(Hydroxymethyl)pyrazinecarboxamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as pH, temperature, and the presence of other reactive compounds.

Long-term exposure to 5-(Hydroxymethyl)pyrazinecarboxamide has been observed to cause changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These effects can vary depending on the concentration and duration of exposure, as well as the specific cell type being studied.

Dosage Effects in Animal Models

The effects of 5-(Hydroxymethyl)pyrazinecarboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of 5-(Hydroxymethyl)pyrazinecarboxamide can have beneficial effects on cellular function, such as enhancing cell proliferation and reducing oxidative stress . High doses of this compound can lead to toxic or adverse effects, including cell death, inflammation, and organ damage.

Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity . It is important to carefully monitor and adjust the dosage of 5-(Hydroxymethyl)pyrazinecarboxamide in animal models to ensure its safety and efficacy.

Metabolic Pathways

5-(Hydroxymethyl)pyrazinecarboxamide is involved in several metabolic pathways, including oxidation-reduction reactions and lipid metabolism. The compound interacts with enzymes such as alcohol oxidase and laccase, which catalyze its conversion to aldehyde and other metabolites . These metabolic pathways are essential for the biotransformation and elimination of 5-(Hydroxymethyl)pyrazinecarboxamide from the body.

Additionally, 5-(Hydroxymethyl)pyrazinecarboxamide can affect metabolic flux by altering the activity of key metabolic enzymes and changing the levels of important metabolites . This can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of 5-(Hydroxymethyl)pyrazinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . These transporters facilitate the uptake and efflux of 5-(Hydroxymethyl)pyrazinecarboxamide, thereby regulating its intracellular concentration and distribution.

Furthermore, 5-(Hydroxymethyl)pyrazinecarboxamide can bind to specific proteins within the cell, which can influence its localization and accumulation in different cellular compartments . This binding interaction is important for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of 5-(Hydroxymethyl)pyrazinecarboxamide is determined by its interactions with targeting signals and post-translational modifications. Studies have shown that this compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The localization of 5-(Hydroxymethyl)pyrazinecarboxamide can affect its activity and function, as it may interact with different biomolecules and participate in various biochemical processes depending on its subcellular location.

Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a crucial role in directing 5-(Hydroxymethyl)pyrazinecarboxamide to specific compartments within the cell . These modifications can also regulate the stability and activity of the compound, thereby influencing its overall biochemical and cellular effects.

Eigenschaften

IUPAC Name |

5-(hydroxymethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGKQVAVEDQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653364 | |

| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

412277-94-2 | |

| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

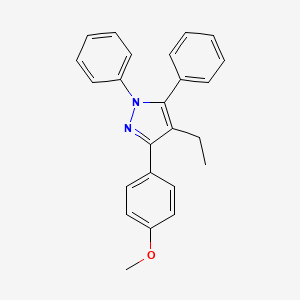

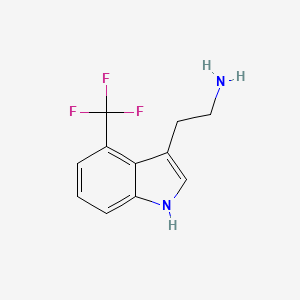

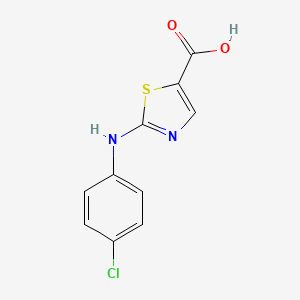

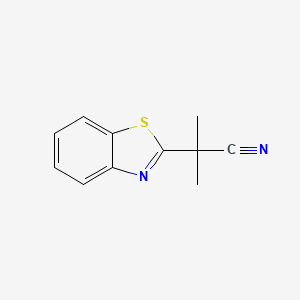

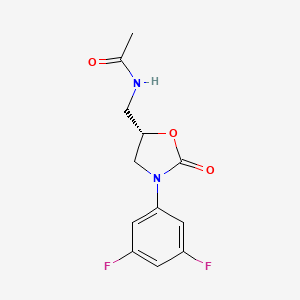

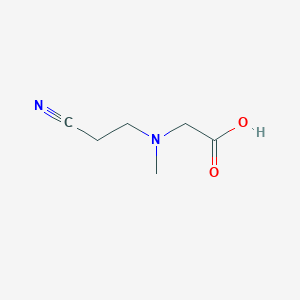

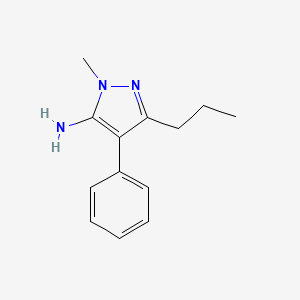

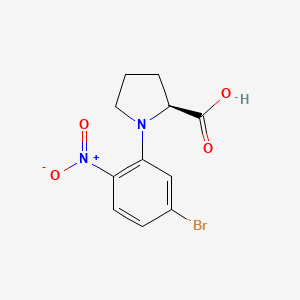

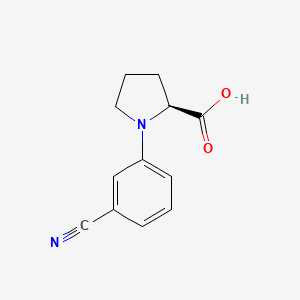

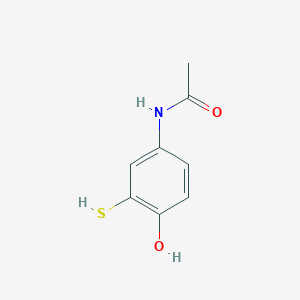

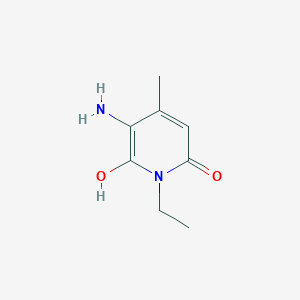

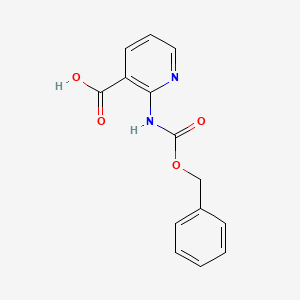

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.